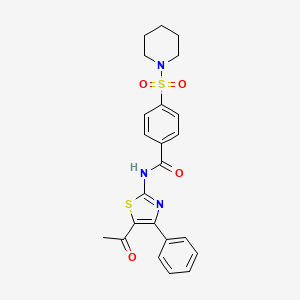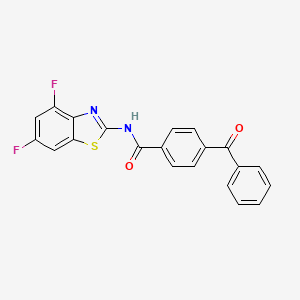
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as AQ-11, is a novel compound that has drawn significant attention in the scientific community. AQ-11 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
- The study of crystal structures, such as the adduct formed by related compounds, provides insights into the molecular arrangements and potential applications in material science or pharmaceuticals. For instance, the crystal structure analysis of an adduct comprising similar substituents revealed significant intermolecular interactions, suggesting its utility in understanding molecular assembly and design (Revathi et al., 2015).
Synthesis Methods
- Research on synthesis methods of related fluorophenyl and piperidinyl methanone derivatives highlights advancements in chemical synthesis techniques, which are critical for the development of new pharmaceuticals or materials. Such studies demonstrate the feasibility and efficiency of producing complex molecules from readily available materials (Zheng Rui, 2010).
Thermal and Structural Analysis
- Studies involving thermal, optical, etching, and structural analyses, alongside theoretical calculations of similar compounds, offer valuable insights into their physical properties and stability. This information is crucial for their potential application in various industries, including pharmaceuticals and materials science (Karthik et al., 2021).
Antimicrobial Activity
- The synthesis and evaluation of antimicrobial activities of derivatives highlight the potential of these compounds in medical applications, particularly as antimicrobial agents. Research findings indicating good antimicrobial activity against specific strains suggest the scope for developing new antimicrobial drugs (Mallesha and Mohana, 2014).
Conformational Analysis
- Conformational analysis of related compounds aids in understanding their molecular geometry and potential interactions with biological targets. Such research can inform drug design processes by identifying stable forms and their pharmacological implications (Karkhut et al., 2014).
Catalytic Behavior
- Investigating the catalytic behavior of compounds with similar structural features towards ethylene reactivity opens avenues for their application in industrial processes, such as in the synthesis of polymers or other organic compounds (Sun et al., 2007).
Zukünftige Richtungen
The future directions for research on “(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities. For example, indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Similarly, quinoxaline derivatives have shown a broad spectrum of biological activities .
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities . They are used in various pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)
![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

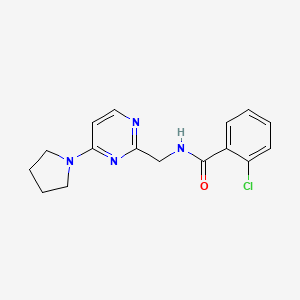
![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)
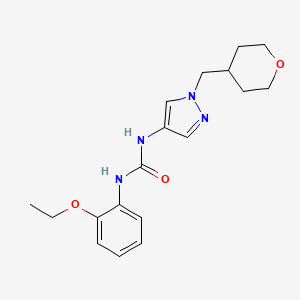
![3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2839042.png)
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)
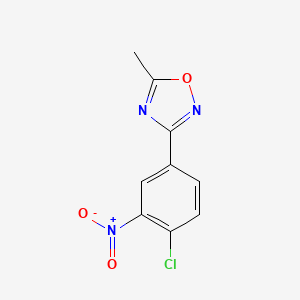
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)
